molecular formula C16H17NO3 B1245094 O-Methylismine

O-Methylismine

Cat. No. B1245094
M. Wt: 271.31 g/mol
InChI Key: CJBLPFFWXVRSRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O-Methylismine is a natural product found in Hippeastrum vittatum with data available.

Scientific Research Applications

Methanol Synthesis Research

O-Methylisopropylamine plays a role in the synthesis of methanol. A study by Vedage, Herman, and Klier (1985) found that methylisopropylamine can be synthesized from mixtures involving carbon monoxide, hydrogen, and isopropylamine using a CuZnO catalyst. This research highlighted the methylation of isopropylamine, demonstrating its significance in methanol precursor reactions rather than with methanol itself (Vedage, Herman, & Klier, 1985).

Chemical Warfare Agent Analysis

The degradation products of chemical warfare agents like VX (O-ethyl S-(2-diisopropylaminoethyl) methyl phosphonothiolate) have been analyzed using techniques like gas chromatography and mass spectrometry. Research by Smith et al. (2011) focused on identifying these degradation products, which are essential for understanding chemical warfare agent behavior and developing countermeasures (Smith et al., 2011).

Water Contaminant Analysis

O-Methylisopropylamine is relevant in environmental studies, specifically in analyzing water contaminants. Ligor and Buszewski (2006) optimized a method for determining compounds responsible for earthy/musty odors in surface water. This study underscores the importance of O-Methylisopropylamine derivatives in environmental chemistry and pollution analysis (Ligor & Buszewski, 2006).

Solar Cell Research

In the field of renewable energy, particularly dye-sensitized solar cells (DSSCs), O-Methylisopropylamine derivatives have been investigated. Sepehrifard et al. (2012) explored the use of triarylamine compounds functionalized with triisopropylsilyl ether groups as hole transport materials in DSSCs, highlighting the significance of these compounds in improving solar cell efficiency (Sepehrifard, Kamino, Bender, & Morin, 2012).

properties

Product Name

O-Methylismine

Molecular Formula

C16H17NO3

Molecular Weight

271.31 g/mol

IUPAC Name

2-[6-(methoxymethyl)-1,3-benzodioxol-5-yl]-N-methylaniline

InChI

InChI=1S/C16H17NO3/c1-17-14-6-4-3-5-12(14)13-8-16-15(19-10-20-16)7-11(13)9-18-2/h3-8,17H,9-10H2,1-2H3

InChI Key

CJBLPFFWXVRSRM-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C2=CC3=C(C=C2COC)OCO3

synonyms

O-methylismine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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